
1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one is an organic compound with the molecular formula C15H22O3 It is characterized by the presence of a tetrahydropyran ring attached to a phenyl group, which is further connected to a butanone moiety
Méthodes De Préparation
The synthesis of 1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxybenzaldehyde and tetrahydro-2H-pyran-2-ol.
Formation of Intermediate: The hydroxyl group of 4-hydroxybenzaldehyde is protected by reacting with tetrahydro-2H-pyran-2-ol in the presence of an acid catalyst to form 4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with butanone in the presence of a base to yield the final product, this compound.
Analyse Des Réactions Chimiques
1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mécanisme D'action
The mechanism of action of 1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing various biochemical pathways and physiological processes .
Comparaison Avec Des Composés Similaires
1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one can be compared with similar compounds such as:
1-(Tetrahydro-2H-pyran-4-yl)ethanone: This compound has a similar tetrahydropyran ring but differs in the position of the substituent and the length of the carbon chain.
4-Acetyltetrahydropyran: It shares the tetrahydropyran ring but has an acetyl group instead of the butanone moiety.
Tetrahydro-2H-pyran-2-one: This compound lacks the phenyl group and has a lactone structure instead.
Propriétés
Formule moléculaire |
C15H20O3 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
1-[4-(oxan-2-yloxy)phenyl]butan-1-one |
InChI |
InChI=1S/C15H20O3/c1-2-5-14(16)12-7-9-13(10-8-12)18-15-6-3-4-11-17-15/h7-10,15H,2-6,11H2,1H3 |
Clé InChI |
OIABRZJXBTUUNG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=CC=C(C=C1)OC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


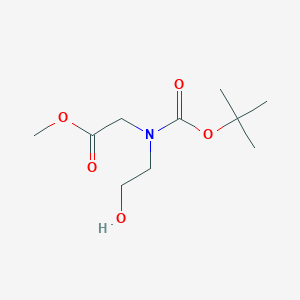
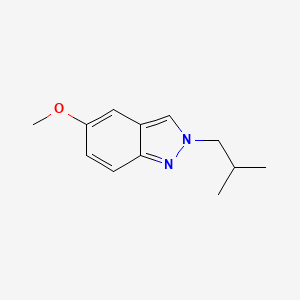
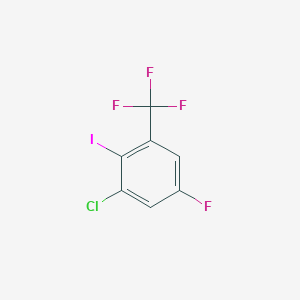
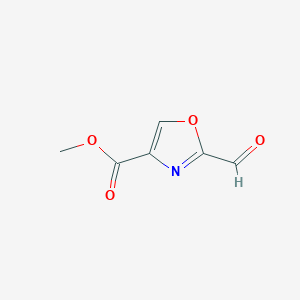
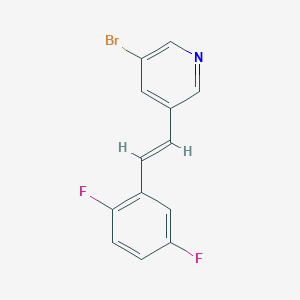

![(3AS,7AR)-1-Benzylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032484.png)
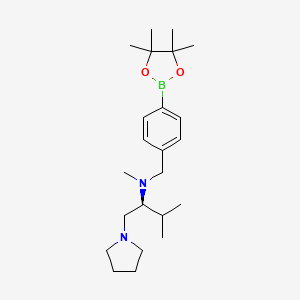
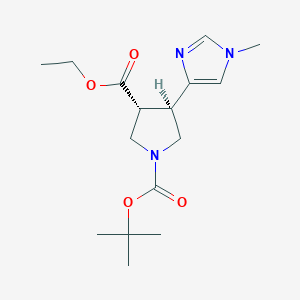
![8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B14032500.png)
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[2,3-dihydro-2-(2-hydroxyethyl)-3-imino-1H-pyrazol-1-yl]methyl]-8-oxo-, (6R,7R)-](/img/structure/B14032513.png)
![L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-](/img/structure/B14032522.png)
![but-3-enylbenzene;(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine](/img/structure/B14032528.png)

